Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191982
InChI: InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;;
SMILES:
Molecular Formula: C32H30Na2O8S2
Molecular Weight: 652.7 g/mol

Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)

CAS No.:

Cat. No.: VC16191982

Molecular Formula: C32H30Na2O8S2

Molecular Weight: 652.7 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) -

Specification

Molecular Formula C32H30Na2O8S2
Molecular Weight 652.7 g/mol
IUPAC Name disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate
Standard InChI InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;;
Standard InChI Key ZIQVFZHFAUZKPD-GLDAUVFXSA-L
Isomeric SMILES C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Synonyms

The compound is systematically named as disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate under IUPAC conventions . Common synonyms include TPE-Sulfonate, Sodium 3,3'-(((1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene))bis(oxy))bis(propane-1-sulfonate), and SCHEMBL16414682 .

Molecular Architecture

The structure comprises a central (E)-1,2-diphenylethene group flanked by two 4-(3-sulfonatopropoxy)phenyl moieties (Fig. 1). The trans-configuration of the ethenediyl group is confirmed by its SMILES notation:
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+]\text{C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+]} .

Table 1: Key Identifiers

PropertyValueSource
CAS Number953792-48-8
Molecular FormulaC32H30Na2O8S2\text{C}_{32}\text{H}_{30}\text{Na}_{2}\text{O}_{8}\text{S}_{2}
Molecular Weight652.7 g/mol
InChI KeyZIQVFZHFAUZKPD-GLDAUVFXSA-L

Physical and Chemical Properties

Solubility and Stability

The disodium sulfonate groups confer high water solubility, while the aromatic backbone ensures stability in organic solvents. The compound’s redox sensitivity arises from the ethenediyl group, which undergoes conformational changes under oxidizing conditions .

Spectral Data

  • UV-Vis: Absorbance peaks at 280 nm (π→π* transitions) and 350 nm (n→π* transitions) correlate with the conjugated ethenediyl system .

  • Fluorescence: Exhibits AIE behavior with emission maxima at 460 nm upon aggregation, attributed to restricted intramolecular rotation of phenyl rings .

Functional Applications

Drug Delivery Systems

The compound’s amphiphilic nature enables self-assembly into micelles capable of encapsulating hydrophobic drugs like paclitaxel. Its AIE properties facilitate real-time tracking of drug release via fluorescence imaging .

Table 2: Micelle Performance Metrics

ParameterValueSource
Critical Micelle Concentration0.02 mg/mL
Drug Loading Capacity15% w/w
Redox-Triggered Release80% release in 24 h (10 mM GSH)

Bioimaging Probes

Leveraging its AIE characteristics, the compound serves as a contrast agent in cellular imaging. Studies demonstrate preferential accumulation in cancer cells, enabling high-resolution visualization of tumor margins .

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